Prmt4-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Prmt4-IN-2 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This step often involves reactions such as alkylation, acylation, and sulfonation.

Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization.

Análisis De Reacciones Químicas

Prmt4-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments.

Aplicaciones Científicas De Investigación

Prmt4-IN-2 has a wide range of scientific research applications:

Chemistry: this compound is used as a chemical probe to study the role of PRMT4 in various biochemical pathways.

Biology: In biological research, this compound is employed to investigate the effects of PRMT4 inhibition on gene expression, cell differentiation, and proliferation.

Medicine: this compound has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs.

Mecanismo De Acción

Prmt4-IN-2 exerts its effects by selectively inhibiting the enzymatic activity of PRMT4. The compound binds to the active site of PRMT4, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition disrupts the methylation of histones and other proteins, leading to altered gene expression and cellular functions. The molecular targets and pathways involved include the regulation of transcription factors, chromatin remodeling, and signal transduction pathways .

Comparación Con Compuestos Similares

Prmt4-IN-2 is unique compared to other PRMT4 inhibitors due to its high selectivity and potency. Similar compounds include:

MS023: A type I PRMT inhibitor that targets multiple PRMT family members, including PRMT4.

Sinefungin: A natural product that inhibits AdoMet-dependent methyltransferases, including PRMT4.

This compound stands out due to its specificity for PRMT4, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential as a therapeutic target.

Actividad Biológica

Prmt4-IN-2 is a small molecule inhibitor targeting Protein Arginine Methyltransferase 4 (PRMT4), a type I arginine methyltransferase involved in various biological processes, including transcriptional regulation, cell differentiation, and immune response. This article provides an overview of the biological activity of this compound, supported by recent research findings and case studies.

Overview of PRMT4

PRMT4, also known as coactivator-associated arginine methyltransferase 1 (CARM1), plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. It is implicated in several cellular processes such as:

- Transcriptional Activation : PRMT4 enhances the activity of transcription factors by methylating specific arginine residues, thereby influencing gene expression.

- Cell Differentiation : It regulates differentiation in various cell types, including hematopoietic stem cells and muscle cells.

- Immune Response : PRMT4 modulates lymphocyte survival and apoptosis, particularly during sepsis, where its expression is elevated .

This compound inhibits PRMT4 activity by preventing the methylation of target substrates. The inhibition leads to alterations in downstream signaling pathways that are critical for cell proliferation and survival. For instance, in lymphocytes, this compound has been shown to reduce apoptosis induced by PRMT4 overexpression during septic conditions .

Case Study: Lymphocyte Survival During Sepsis

In a study examining the role of PRMT4 in sepsis, it was found that:

- Increased PRMT4 Expression : Septic patients exhibited elevated levels of PRMT4 in lymphocytes .

- Impact on Lymphocyte Apoptosis : Ectopic expression of PRMT4 led to significant lymphocyte death via caspase-3-mediated pathways. Inhibition with this compound reduced this effect, highlighting its potential therapeutic application in managing septic immunosuppression.

Role in Myeloid Differentiation

PRMT4 has been identified as a key regulator in myeloid differentiation:

- Overexpression Effects : In acute myeloid leukemia (AML) samples, PRMT4 overexpression blocked differentiation of hematopoietic stem/progenitor cells (HSPCs). Knocking down PRMT4 promoted differentiation, indicating its role as a repressor .

- Methylation of RUNX1 : PRMT4 methylates RUNX1, facilitating the assembly of a repressor complex that inhibits miR-223 expression, further influencing myeloid differentiation pathways .

Data Table: Effects of this compound on Biological Processes

Propiedades

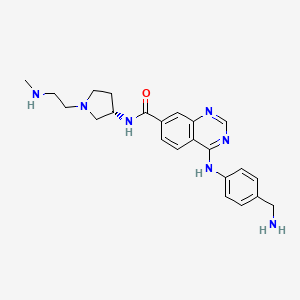

Fórmula molecular |

C23H29N7O |

|---|---|

Peso molecular |

419.5 g/mol |

Nombre IUPAC |

4-[4-(aminomethyl)anilino]-N-[(3S)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m0/s1 |

Clave InChI |

RMIWGHBRLVZTBB-IBGZPJMESA-N |

SMILES isomérico |

CNCCN1CC[C@@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

SMILES canónico |

CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.